molecular formula C15H20BrNO3 B267874 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B267874
M. Wt: 342.23 g/mol
InChI Key: QLBNPROECXKSMD-UHFFFAOYSA-N
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Description

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as Br-MCH, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclohexanone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts on the kappa opioid receptor, which is involved in pain regulation and addiction. It has been found to be a selective kappa opioid receptor agonist, which means that it activates this receptor specifically without affecting other opioid receptors. By activating the kappa opioid receptor, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide produces analgesic and anticonvulsant effects, as well as reducing inflammation and addiction.
Biochemical and Physiological Effects
6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, as well as reducing inflammation in models of inflammatory pain. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to reduce seizure activity in animal models of epilepsy. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is a highly selective kappa opioid receptor agonist, which means that it can be used to specifically target this receptor without affecting other opioid receptors. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more potent and selective analogs of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. Another area of research is the investigation of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide's potential use in treating addiction, specifically opioid addiction. In addition, further studies are needed to understand the mechanisms of action of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and its potential side effects. Finally, there is potential for the development of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide as a therapeutic agent for other conditions, such as epilepsy and inflammatory diseases.
Conclusion
In conclusion, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a novel synthetic compound that has shown promising results in various scientific research studies. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties, as well as reducing drug-seeking behavior in animal models of addiction. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide's selective activation of the kappa opioid receptor makes it an attractive compound for use in lab experiments, although its poor solubility in water can be a limitation. Further research is needed to fully understand the potential therapeutic applications of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and its mechanisms of action.

Synthesis Methods

The synthesis of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-3,5-dioxocyclohexanecarboxylic acid with cyclohexylamine, followed by reduction with sodium borohydride. The resulting compound is then treated with trifluoroacetic acid to obtain 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in high yield and purity. This method has been optimized to produce 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide on a large scale, making it accessible for scientific research.

Scientific Research Applications

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to be effective in treating neuropathic pain, a condition that is often resistant to traditional pain medications. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential use in treating addiction, specifically opioid addiction, by targeting the kappa opioid receptor.

properties

Product Name

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

2-bromo-N-cyclohexyl-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H20BrNO3/c16-12-8-6-9-11(15(19)20-13(9)12)10(8)14(18)17-7-4-2-1-3-5-7/h7-13H,1-6H2,(H,17,18)

InChI Key

QLBNPROECXKSMD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

C1CCC(CC1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

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